C21H18ClNO4S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

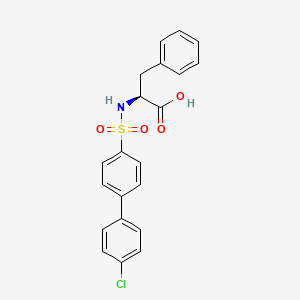

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine is a complex organic compound that features a biphenyl structure with a chloro substituent and a sulfonyl group attached to a phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine typically involves multiple steps. One common approach starts with the chlorination of biphenyl to obtain 4-chlorobiphenyl. This is followed by sulfonylation to introduce the sulfonyl group. The final step involves coupling the sulfonylated biphenyl with phenylalanine under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of ((4’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce dechlorinated biphenyl derivatives. Substitution reactions can result in various substituted biphenyl compounds.

Scientific Research Applications

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or receptors.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ((4’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes, affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-L-phenylalanine: A similar compound with a chloro substituent on the phenylalanine moiety.

4’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride: A precursor in the synthesis of ((4’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine.

Uniqueness

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine is unique due to its combination of a biphenyl structure with a sulfonyl group and a phenylalanine moiety

Biological Activity

C21H18ClNO4S, commonly known as Nitidine Chloride (NC) , is a quaternary ammonium alkaloid derived from the plant Zanthoxylum nitidum. This compound has garnered significant attention in pharmacological research due to its diverse biological activities, particularly its antitumor properties. This article provides an overview of the biological activities of NC, supported by data tables and case studies.

Antitumor Activity

Nitidine Chloride exhibits potent antitumor effects across various cancer types. It operates through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

- Apoptosis Induction : NC has been shown to elevate pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic factors like Bcl-2. This dual action leads to enhanced apoptosis in cancer cells.

- Cell Cycle Arrest : In acute myeloid leukemia (AML) cells, NC induces cell cycle arrest by increasing p27 levels and decreasing Cyclin B1 and CDK1 levels .

- Inhibition of Metastasis : NC suppresses epithelial-mesenchymal transition (EMT) markers such as Zeb1 and Snail, which are critical in cancer cell migration and invasion .

Summary of Biological Activities

The following table summarizes the biological activities of Nitidine Chloride against various cancers:

| Cancer Type | Biological Activity | Mechanism of Action |

|---|---|---|

| Liver Cancer | Inhibits cell growth; induces apoptosis | Decreases JAK1/STAT3; upregulates p21, p53, Bax; downregulates Bcl-2 |

| Ovarian Cancer | Inhibits proliferation; induces apoptosis | Downregulates Skp2, MMP-2, MMP-9; increases Fas and caspase-3 levels |

| Breast Cancer | Suppresses migration and invasion | Inhibits HH pathway; downregulates Gli1, Gli2; reverses EMT |

| Oral Cancer | Induces apoptosis; inhibits cell viability | Suppresses Mcl-1; activates caspase pathways |

| Acute Myeloid Leukemia (AML) | Induces cell cycle arrest; apoptosis | Alters expression of Cyclin B1, CDK1; activates PARP |

Case Studies

Several studies have highlighted the efficacy of Nitidine Chloride in clinical settings:

- Study on Liver Cancer : A clinical trial demonstrated that NC significantly inhibited tumor growth in liver cancer patients by inducing apoptosis through the STAT3 pathway. The trial reported no significant liver or kidney toxicity in treated patients .

- Ovarian Cancer Research : In vitro studies indicated that NC reduced the proliferation and migration of ovarian cancer cells. The treatment resulted in increased levels of apoptotic markers such as caspase-3 and decreased levels of Skp2 .

Pharmacokinetics and Safety Profile

Nitidine Chloride's pharmacokinetic properties suggest it is a substrate for organic cation transporters OCT1 and OCT3, facilitating its uptake into hepatocytes. Metabolism is primarily mediated by cytochrome P450 enzymes (CYPs), particularly CYP3A4, which helps mitigate hepatic toxicity associated with high concentrations of NC .

Properties

Molecular Formula |

C21H18ClNO4S |

|---|---|

Molecular Weight |

415.9 g/mol |

IUPAC Name |

(2S)-2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C21H18ClNO4S/c22-18-10-6-16(7-11-18)17-8-12-19(13-9-17)28(26,27)23-20(21(24)25)14-15-4-2-1-3-5-15/h1-13,20,23H,14H2,(H,24,25)/t20-/m0/s1 |

InChI Key |

TXFOUFDGVNFIGH-FQEVSTJZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.